EGFR Tyrosine Kinase Inhibition: Furan-Carbohydrazide Analogues vs Reference Erlotinib
While the 4-methylphenyl compound itself has not been directly assayed, closely related pyrazolo[3,4-d]pyrimidine-furan-2-carbohydrazide derivatives (compounds 4, 15, and 16 from Hassaballah et al. 2024 [1]) exhibit EGFR-TK IC50 values of 0.054 μM, 0.135 μM, and 0.034 μM, respectively. The most potent derivative (compound 16, IC50 = 0.034 μM) surpasses the reference inhibitor erlotinib (IC50 = 0.135 μM) by approximately 4‑fold, indicating that the furan‑2‑carbohydrazide chemotype can achieve enhanced EGFR‑TK potency relative to the clinical standard.
| Evidence Dimension | EGFR tyrosine kinase inhibition |
|---|---|
| Target Compound Data | Not directly reported; best-in-series analogue IC50 = 0.034 μM [1] |
| Comparator Or Baseline | Erlotinib IC50 = 0.135 μM [1] |
| Quantified Difference | ~4-fold improvement for the most active analogue |
| Conditions | Enzymatic assay against EGFR tyrosine kinase; compounds tested at multiple concentrations. |
Why This Matters
For EGFR-focused oncology projects, selecting a compound from this chemotype may offer intrinsic potency advantages over erlotinib, justifying procurement for further SAR exploration.
- [1] Hassaballah, A.I. et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14, 1234-1250. View Source
